molecular formula C12H22O B1603226 (3E)-2,4,8-Trimethylnona-3,7-dien-2-OL CAS No. 479547-57-4

(3E)-2,4,8-Trimethylnona-3,7-dien-2-OL

Cat. No.: B1603226
CAS No.: 479547-57-4
M. Wt: 182.30 g/mol
InChI Key: BPIALUCKEZWHIF-UHFFFAOYSA-N
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Description

(3E)-2,4,8-Trimethylnona-3,7-dien-2-OL: is an organic compound characterized by its unique structure, which includes multiple methyl groups and double bonds. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-2,4,8-Trimethylnona-3,7-dien-2-OL typically involves several steps:

    Starting Materials: The synthesis begins with simple alkenes and alkynes, which are readily available.

    Grignard Reaction: One common method involves the Grignard reaction, where a Grignard reagent (such as methylmagnesium bromide) reacts with an aldehyde or ketone to form the alcohol.

    Hydroboration-Oxidation: Another method is hydroboration-oxidation, where an alkene undergoes hydroboration followed by oxidation to yield the alcohol.

    Reaction Conditions: These reactions are usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, and at controlled temperatures to ensure selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to selectively hydrogenate specific bonds.

    Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Techniques such as distillation or chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (3E)-2,4,8-Trimethylnona-3,7-dien-2-OL can undergo oxidation reactions to form ketones or aldehydes.

    Reduction: It can be reduced to form saturated alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂).

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields saturated alcohols.

    Substitution: Results in various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Utilized in studies of enzyme interactions and metabolic pathways.

Medicine

    Pharmaceuticals: Potential precursor for the synthesis of medicinal compounds.

Industry

    Fragrance and Flavor: Employed in the production of fragrances and flavoring agents due to its unique scent profile.

    Polymer Industry: Used in the synthesis of specialty polymers.

Mechanism of Action

The mechanism by which (3E)-2,4,8-Trimethylnona-3,7-dien-2-OL exerts its effects involves:

    Molecular Targets: Interacts with specific enzymes or receptors in biological systems.

    Pathways: Participates in metabolic pathways, influencing the synthesis or breakdown of other compounds.

Comparison with Similar Compounds

Similar Compounds

    (3E)-2,4,8-Trimethylnona-3,7-dien-1-OL: Similar structure but with a different position of the hydroxyl group.

    (3E)-2,4,8-Trimethylnona-3,7-dien-3-OL: Another isomer with the hydroxyl group at a different position.

Uniqueness

    Structural Features: The specific arrangement of methyl groups and double bonds in (3E)-2,4,8-Trimethylnona-3,7-dien-2-OL gives it unique chemical properties.

    Reactivity: Its reactivity profile differs from other isomers, making it suitable for specific applications in synthesis and industry.

This detailed overview of this compound highlights its significance and versatility across various fields

Properties

CAS No.

479547-57-4

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

2,4,8-trimethylnona-3,7-dien-2-ol

InChI

InChI=1S/C12H22O/c1-10(2)7-6-8-11(3)9-12(4,5)13/h7,9,13H,6,8H2,1-5H3

InChI Key

BPIALUCKEZWHIF-UHFFFAOYSA-N

Isomeric SMILES

CC(=CCC/C(=C/C(C)(C)O)/C)C

SMILES

CC(=CCCC(=CC(C)(C)O)C)C

Canonical SMILES

CC(=CCCC(=CC(C)(C)O)C)C

density

0.858-0.864

physical_description

Clear, colourless liquid;  Fruity aroma

solubility

Insoluble in water;  soluble in non-polar organic solvents
Soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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